N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide
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Overview
Description
N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, along with a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxy-3,5-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3,5-Dimethyl-4-ethoxyphenyl)aniline: Contains an aniline group instead of a propanamide group.
Uniqueness
N-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and methyl groups provide steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research applications .
Properties
CAS No. |
90256-88-5 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(4-ethoxy-3,5-dimethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H21NO2/c1-6-17-13-10(4)7-12(8-11(13)5)15-14(16)9(2)3/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
ALYJDPJAAIIBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C(C)C)C |
Origin of Product |
United States |
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